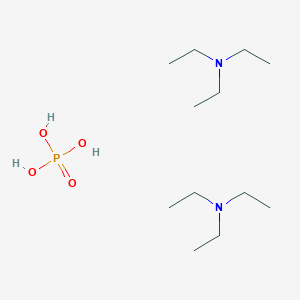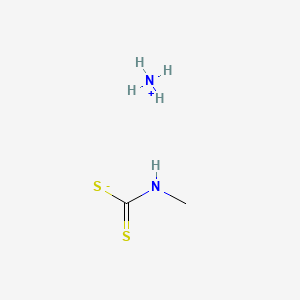
Ammonium methyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium methyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family. It is widely used in agriculture as a fungicide, nematicide, and soil sterilant. The compound is known for its multi-site activity, making it effective against a broad spectrum of pests and diseases .
準備方法
Synthetic Routes and Reaction Conditions: Ammonium methyldithiocarbamate can be synthesized through the reaction of methylamine with carbon disulfide in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NH}_4\text{OH} \rightarrow \text{CH}_3\text{NCS}_2\text{NH}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves a one-pot reaction where methylamine, carbon disulfide, and ammonium hydroxide are mixed under controlled conditions. The reaction is carried out in a solvent-free environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thiuram disulfides.
Substitution: The compound can be S-alkylated to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides are often used for S-alkylation reactions.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: S-alkyl derivatives of this compound
科学的研究の応用
Ammonium methyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Employed in studies involving enzyme inhibition due to its ability to chelate metal ions.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the vulcanization of rubber and as a soil fumigant in agriculture
作用機序
The mechanism of action of ammonium methyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese. This inhibition disrupts the catalytic and regulatory thiol groups of cytoplasmic enzymes, leading to the compound’s pesticidal and fungicidal activities .
類似化合物との比較
Metam sodium: Sodium salt of methyldithiocarbamate.
Propineb: Zinc salt of propylene bisdithiocarbamate.
Dazomet: A heterocyclic compound with similar pesticidal properties.
Uniqueness: Ammonium methyldithiocarbamate is unique due to its ammonium ion, which enhances its solubility in water and its effectiveness as a soil sterilant. Additionally, its multi-site activity makes it a versatile compound in pest and disease control .
特性
CAS番号 |
39680-90-5 |
|---|---|
分子式 |
C2H8N2S2 |
分子量 |
124.23 g/mol |
IUPAC名 |
azanium;N-methylcarbamodithioate |
InChI |
InChI=1S/C2H5NS2.H3N/c1-3-2(4)5;/h1H3,(H2,3,4,5);1H3 |
InChIキー |
LVYAMPSKHSIFNV-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)[S-].[NH4+] |
関連するCAS |
144-54-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
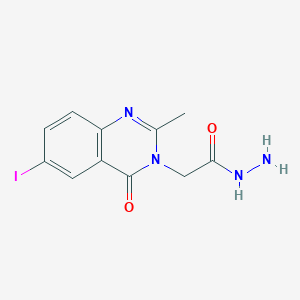
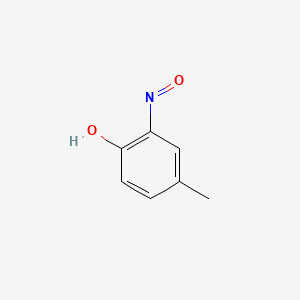
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
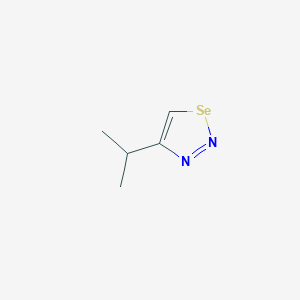
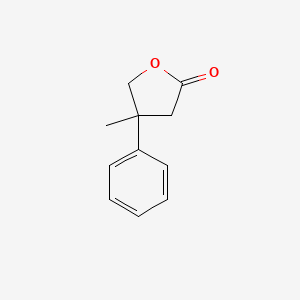
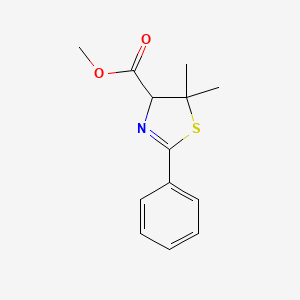
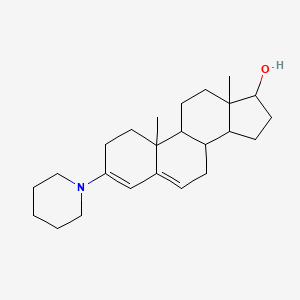
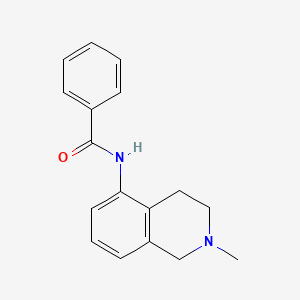
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
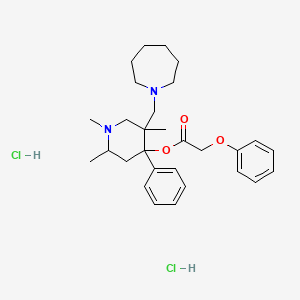

![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
